molecular formula C21H22N4O7S B2948350 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,4-dimethoxybenzamide CAS No. 300818-52-4

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,4-dimethoxybenzamide

Cat. No. B2948350
CAS RN: 300818-52-4
M. Wt: 474.49
InChI Key: ARJOETYZCVXCCV-UHFFFAOYSA-N
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Description

“N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,4-dimethoxybenzamide” is a chemical compound with the CAS Number 555-25-9 . It has a molecular weight of 352.36600 and a molecular formula of C14H16N4O5S . The compound is also known by other synonyms .


Synthesis Analysis

The synthesis of this compound involves the use of 2,6-dimethoxypyrimidine and 4-Acetamidobenzene . The synthetic route was mentioned in the literature by Kloetzer and Bretschneider in Monatshefte fuer Chemie, 1956 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring which is substituted with two methoxy groups at the 2nd and 6th positions. This pyrimidine ring is further linked to a sulfamoyl group which is attached to a phenyl ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it’s known that this compound is a derivative of sulfadimethoxine . Sulfadimethoxine is an antibacterial agent, suggesting that this compound might also have similar properties .


Physical And Chemical Properties Analysis

This compound has a density of 1.431g/cm3 . The exact boiling point, melting point, and flash point are not available . The compound has a LogP value of 3.05630, indicating its lipophilicity .

Scientific Research Applications

Antimicrobial Activities

Research has highlighted the significant antibacterial and antifungal properties of sulfadimethoxine (a compound related to the chemical structure ) and its derivatives. Studies have demonstrated these compounds' effectiveness against a range of microbial species, showcasing their potential as broad-spectrum antimicrobial agents. For instance, sulfonamide derivatives have been shown to exhibit antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, and some compounds have displayed antifungal activities as well (Krátký et al., 2012; Gein et al., 2020).

Herbicide Design and Molecular Docking

The compound's framework has been utilized in the design of herbicides targeting specific plant enzymes, such as acetohydroxyacid synthase (AHAS), crucial for branched-chain amino acid biosynthesis. By analyzing bioactive conformation through molecular docking, comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA), researchers have developed herbicidal agents with enhanced efficacy (He et al., 2007).

Protein Interaction Studies

The interaction of p-hydroxycinnamic acid derivatives with proteins such as bovine serum albumin (BSA) has been explored, with studies indicating these compounds can significantly alter BSA's conformation and binding characteristics. Such interactions are critical for understanding drug-protein interactions and developing new pharmaceuticals (Meng et al., 2012).

Synthesis and Characterization of Derivatives

The synthesis and characterization of sulfanilamide derivatives have provided insights into their potential applications in medicinal chemistry. Structural analysis and thermal properties suggest these compounds' suitability for further pharmaceutical development (Lahtinen et al., 2014).

properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O7S/c1-29-14-7-10-16(17(11-14)30-2)20(26)22-13-5-8-15(9-6-13)33(27,28)25-18-12-19(31-3)24-21(23-18)32-4/h5-12H,1-4H3,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJOETYZCVXCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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